molecular formula C21H18ClN3O5S B6066091 2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(3-chloro-4-methylphenyl)acetamide

2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(3-chloro-4-methylphenyl)acetamide

Cat. No.: B6066091
M. Wt: 459.9 g/mol
InChI Key: CVZZKLGZYQZMGG-UHFFFAOYSA-N
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Description

2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(3-chloro-4-methylphenyl)acetamide is a complex organic compound with a molecular formula of C21H18ClN3O5S This compound is characterized by the presence of a benzenesulfonyl group, a nitroaniline moiety, and a chloro-methylphenyl acetamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(3-chloro-4-methylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Sulfonylation: The reaction of the nitroaniline with benzenesulfonyl chloride to form the sulfonamide.

    Acylation: The final step involves the acylation of the sulfonamide with 3-chloro-4-methylphenyl acetic acid or its derivatives under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-purity reagents, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(3-chloro-4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted by nucleophiles under appropriate conditions.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), or other catalytic systems.

    Nucleophiles: Ammonia, amines, or other nucleophilic species.

    Hydrolysis Conditions: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Formation of the corresponding carboxylic acid and amine.

Scientific Research Applications

2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(3-chloro-4-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(3-chloro-4-methylphenyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The sulfonamide moiety may inhibit certain enzymes, while the chloro-methylphenyl group can enhance binding affinity to specific receptors or proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(4-chloro-2-methylphenyl)acetamide
  • 2-(benzenesulfonyl)-N-(3-chloro-4-methylphenyl)acetamide

Uniqueness

2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(3-chloro-4-methylphenyl)acetamide is unique due to the presence of both a nitro group and a benzenesulfonyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(3-chloro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O5S/c1-15-10-11-16(12-20(15)22)23-21(26)14-24(17-6-5-7-18(13-17)25(27)28)31(29,30)19-8-3-2-4-9-19/h2-13H,14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVZZKLGZYQZMGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN(C2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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